molecular formula C14H12O2S B14306201 Acetic acid, (phenylthio)-, phenyl ester CAS No. 112445-70-2

Acetic acid, (phenylthio)-, phenyl ester

Cat. No.: B14306201
CAS No.: 112445-70-2
M. Wt: 244.31 g/mol
InChI Key: UZUWXSIWEGMPOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, (phenylthio)-, phenyl ester is an organic compound with the molecular formula C14H12O2S It is an ester formed from acetic acid and phenylthio phenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (phenylthio)-, phenyl ester typically involves the esterification of acetic acid with phenylthio phenol. This reaction can be catalyzed by acidic or basic catalysts. One common method involves the use of acetic anhydride and phenylthio phenol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of azeotropic distillation can help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (phenylthio)-, phenyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield acetic acid and phenylthio phenol.

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Hydrolysis: Acetic acid and phenylthio phenol.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various ester derivatives depending on the substituent introduced.

Scientific Research Applications

Acetic acid, (phenylthio)-, phenyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, (phenylthio)-, phenyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester group can undergo hydrolysis, releasing acetic acid and phenylthio phenol, which can further participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenyl acetate: An ester of acetic acid and phenol, used in the synthesis of pharmaceuticals and as a flavoring agent.

    Phenylthio acetic acid: A compound with similar structural features but different functional groups, used in organic synthesis.

Uniqueness

Acetic acid, (phenylthio)-, phenyl ester is unique due to the presence of both phenyl and thio groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.

Properties

CAS No.

112445-70-2

Molecular Formula

C14H12O2S

Molecular Weight

244.31 g/mol

IUPAC Name

phenyl 2-phenylsulfanylacetate

InChI

InChI=1S/C14H12O2S/c15-14(16-12-7-3-1-4-8-12)11-17-13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

UZUWXSIWEGMPOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CSC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.